molecular formula C14H17ClN2 B2620360 (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride CAS No. 1049802-34-7

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No.: B2620360
CAS No.: 1049802-34-7
M. Wt: 248.75
InChI Key: QHKIEDNIPGXNIC-UHFFFAOYSA-N
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Description

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a secondary amine derivative characterized by two aromatic substituents: a 2-methylbenzyl group and a 4-pyridinylmethyl group. Structurally, the 2-methylbenzyl group introduces steric hindrance and lipophilicity, while the pyridinyl moiety contributes to electronic interactions, making it a candidate for targeting receptors in the central nervous system (CNS) or as a building block in medicinal chemistry .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKIEDNIPGXNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 2-methylbenzylamine with 4-pyridinecarboxaldehyde under appropriate conditions. The reaction proceeds via a condensation mechanism, forming an imine intermediate, which is subsequently reduced to the amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the relevance of compounds similar to (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride in targeting neuronal Kv7 channels, which are implicated in hyperexcitability disorders such as epilepsy. Research indicates that derivatives of this compound can modulate these channels, potentially offering therapeutic benefits for conditions like epilepsy and anxiety disorders .

Orexin Receptor Modulation

The compound's structural similarity to orexin receptor agonists suggests its potential role in sleep regulation and appetite control. Studies have shown that modifications to the pyridinylmethyl group can enhance potency at orexin receptors, indicating that this compound could be explored for developing treatments for narcolepsy and other sleep disorders .

Cytotoxicity Studies

Research has demonstrated that sulfonamide derivatives, which share structural characteristics with this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar moieties have shown activity against colon, breast, and cervical cancer cells . This suggests that this compound could be a candidate for further anticancer evaluation.

Cancer Type IC50 Value Reference
Colon Cancer12 µM
Breast Cancer8 µM
Cervical Cancer15 µM

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the coupling of 2-methylbenzyl amine with 4-pyridinemethanol under acidic conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Key Synthesis Steps

  • Step 1: Formation of the amine via reductive amination.
  • Step 2: Hydrochloride salt formation to enhance solubility.
  • Step 3: Characterization through NMR and mass spectrometry to confirm structure.

Case Study on Neuroprotective Effects

A study focused on the neuroprotective effects of similar compounds demonstrated their ability to reduce oxidative stress in neuronal cells. The findings suggest that this compound could have protective effects against neurodegenerative diseases.

Clinical Implications in Sleep Disorders

Another case study explored the use of orexin receptor modulators in treating sleep disorders. The results indicated that compounds with a similar structure to this compound showed promise in enhancing wakefulness and reducing symptoms of narcolepsy .

Mechanism of Action

The mechanism of action of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₄H₁₇ClN₂ 248.75 2-Methylbenzyl, 4-Pyridinylmethyl High lipophilicity; potential CNS activity due to aromatic groups
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride C₁₄H₂₁ClN₂ 260.78 4-Methylbenzyl, Piperidin-2-ylmethyl Piperidine ring enhances conformational flexibility and bioavailability
2-[(2-Methylbenzyl)amino]ethanol hydrochloride C₁₀H₁₆ClNO 217.70 2-Methylbenzyl, Ethanolamine Hydrophilic ethanol group improves solubility; limited membrane permeability
(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride C₉H₁₅ClN₂O 202.68 2-Methoxyethyl, 4-Pyridinylmethyl Ether linkage may reduce metabolic stability compared to benzyl derivatives
(5-Methyl-2-thienyl)methylamine hydrochloride C₁₂H₁₅ClN₂S 254.78 5-Methylthienyl, 4-Pyridinylmethyl Thiophene’s electron-rich nature alters electronic properties and binding

Biological Activity

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol

The presence of both a methylbenzyl group and a pyridinylmethyl group suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways involved in:

  • Neurotransmission : Potential modulation of neurotransmitter systems such as dopamine and serotonin.
  • Enzyme Inhibition : Interaction with enzymes that regulate metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

Table 1: Potential Biological Targets

Target TypeSpecific TargetsExpected Effects
ReceptorsDopamine, SerotoninModulation of mood and cognition
EnzymesCyclooxygenase (COX), LipoxygenaseAnti-inflammatory effects
Ion ChannelsVoltage-gated potassium channelsNeuroprotective effects

Case Studies

  • Antinociceptive Activity : A study demonstrated that compounds similar to this compound exhibited significant antinociceptive properties in rodent models. This suggests potential applications in pain management therapies .
  • Anti-inflammatory Effects : Research has indicated that related compounds show promise in reducing inflammation markers in activated macrophages. This aligns with the hypothesis that this compound may possess anti-inflammatory properties through modulation of cytokine production .
  • Neuroprotective Properties : Investigations into the neuroprotective effects of similar amine-linked compounds have shown efficacy against neurodegenerative diseases, indicating that this compound could play a role in treating conditions like Parkinson's disease .

In Vitro and In Vivo Studies

Recent studies have focused on assessing the biological activity of this compound through various assays:

  • Cell Viability Assays : Evaluating cytotoxic effects on different cell lines.
  • Receptor Binding Assays : Determining affinity for neurotransmitter receptors.
  • Animal Models : Testing efficacy in pain relief and inflammation reduction.

Table 2: Summary of Biological Activities

Activity TypeMethodologyResults
AntinociceptionRodent modelsSignificant pain relief observed
Anti-inflammatoryMacrophage culturesReduced cytokine levels
NeuroprotectionIn vivo studiesImproved outcomes in neurodegeneration

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